molecular formula C22H27N7O3S2 B2520604 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 501352-48-3

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2520604
CAS No.: 501352-48-3
M. Wt: 501.62
InChI Key: YYWCDZCNHHKPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H27N7O3S2 and its molecular weight is 501.62. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Oprea1_162995 plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function . For instance, it has been found to inhibit quorum sensing in Gram-negative bacteria, which is a form of bacterial cell-cell communication .

Cellular Effects

Oprea1_162995 has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of Pseudomonas aeruginosa, a common Gram-negative bacterium .

Molecular Mechanism

The molecular mechanism of action of Oprea1_162995 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active site of the LasR system in Pseudomonas aeruginosa, inhibiting its quorum sensing capabilities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oprea1_162995 change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Oprea1_162995 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Oprea1_162995 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Oprea1_162995 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Oprea1_162995 and its effects on activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3S2/c1-25-18-17(19(31)26(2)22(25)32)29(20(24-18)28-9-7-27(8-10-28)11-13-30)12-14-33-21-23-15-5-3-4-6-16(15)34-21/h3-6,30H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWCDZCNHHKPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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